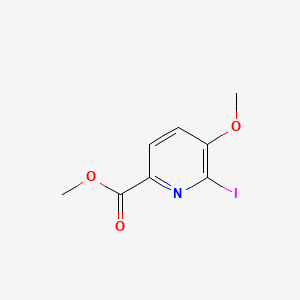
Methyl 6-iodo-5-methoxypicolinate
概要
説明
Methyl 6-iodo-5-methoxypicolinate is a heterocyclic compound with the molecular formula C₈H₈INO₃ It is a derivative of picolinic acid, featuring an iodine atom at the 6th position and a methoxy group at the 5th position on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
Methyl 6-iodo-5-methoxypicolinate can be synthesized through several methods. One common approach involves the iodination of methyl 5-methoxypicolinate. This reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction proceeds via electrophilic substitution, where the iodine atom replaces a hydrogen atom on the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to verify the compound’s identity and purity.
化学反応の分析
Types of Reactions
Methyl 6-iodo-5-methoxypicolinate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH₄).
Substitution: Sodium azide (NaN₃) or thiourea in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of methyl 6-iodo-5-formylpicolinate.
Reduction: Formation of methyl 5-methoxypicolinate.
Substitution: Formation of methyl 6-azido-5-methoxypicolinate or methyl 6-thio-5-methoxypicolinate.
科学的研究の応用
Methyl 6-iodo-5-methoxypicolinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for various functionalized pyridine derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials, such as organic semiconductors and dyes.
作用機序
The mechanism of action of methyl 6-iodo-5-methoxypicolinate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom and methoxy group can influence the compound’s binding affinity and specificity, affecting its overall biological activity. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action.
類似化合物との比較
Similar Compounds
Methyl 5-methoxypicolinate: Lacks the iodine atom, making it less reactive in certain substitution reactions.
Methyl 6-chloro-5-methoxypicolinate: Contains a chlorine atom instead of iodine, which can affect its reactivity and biological activity.
Methyl 6-bromo-5-methoxypicolinate: Contains a bromine atom, offering different reactivity compared to the iodine derivative.
Uniqueness
Methyl 6-iodo-5-methoxypicolinate is unique due to the presence of the iodine atom, which can participate in specific chemical reactions that other halogenated derivatives may not
特性
IUPAC Name |
methyl 6-iodo-5-methoxypyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8INO3/c1-12-6-4-3-5(8(11)13-2)10-7(6)9/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKMDIZTANKXJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C=C1)C(=O)OC)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8INO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
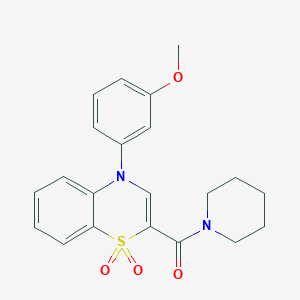
![4-cyano-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]benzamide](/img/structure/B2486208.png)
![1-(3-chloro-4-fluorophenyl)-5-(4-ethylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2486209.png)
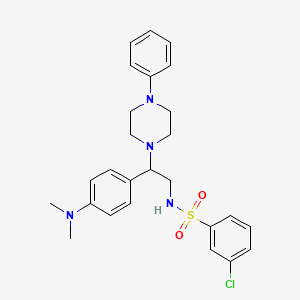
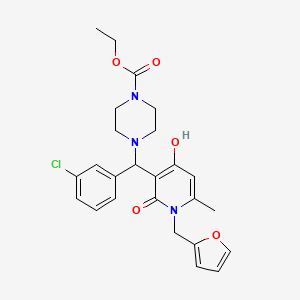
![5-[(3Ar,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-3-methyl-1,2,4-oxadiazole;hydrochloride](/img/structure/B2486216.png)
![2-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2486217.png)
![N-(4-ethoxyphenyl)-2-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B2486218.png)
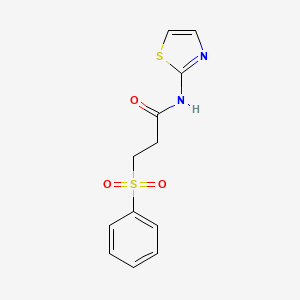
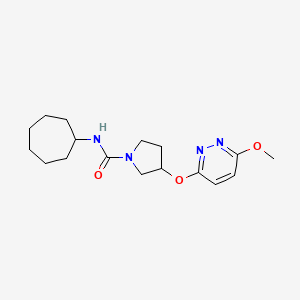
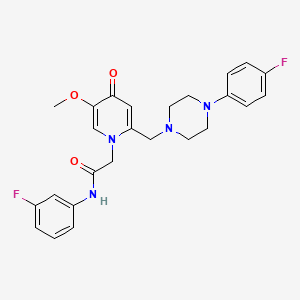
![N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}cyclohex-3-ene-1-carboxamide](/img/structure/B2486225.png)
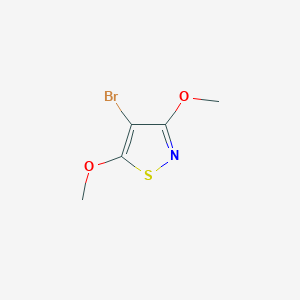
![(E)-N-[1-(2-Methoxyethyl)-6-oxopyridin-3-yl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2486227.png)
